molecular formula C4H4O4<br>C4H4O4<br>COOH-CH=CHCOOH B3422593 Butenedioic acid CAS No. 26099-09-2

Butenedioic acid

Cat. No.: B3422593
CAS No.: 26099-09-2
M. Wt: 116.07 g/mol
InChI Key: VZCYOOQTPOCHFL-OWOJBTEDSA-N
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Description

Butenedioic acid, also known as 2-Butenedioic acid, is a natural product found in Phomopsis velata, Inula grandis, and other organisms . It has the molecular formula C4H4O4 . There are two isomers of this compound, which can be regarded as derivatives of ethene in which a hydrogen atom on each carbon has been replaced by a –COOH group . The compounds show cis-trans isomerism .


Molecular Structure Analysis

The molecular weight of this compound is 116.07 g/mol . The IUPAC name is but-2-enedioic acid . The InChI is InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8) . The Canonical SMILES is C(=CC(=O)O)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³ . The boiling point is 355.5±25.0 °C at 760 mmHg . The molar refractivity is 23.8±0.3 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The polar surface area is 75 Ų .

Scientific Research Applications

Nanotheranostics and Imaging

Butenedioic acid, specifically its isomers maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid), have been utilized in the development of pH-responsive carbon quantum dot-doxorubicin (DOX) conjugates. These conjugates can self-assemble into hybrid micelles, serving as tumor-specific carrier-free nanotheranostics. This application is significant for tumor therapy and turn-on fluorescence imaging, with the trans conjugate showing higher drug content and stronger inhibition of tumor cells (Li, Yang, & Liu, 2023).

Butyric Acid in Animal Nutrition and Health

Butyric acid, a derivative of this compound, has been extensively studied for its beneficial effects in animal nutrition and health. Research has shown that sodium butyrate, a salt of butyric acid, can improve intestinal health and alter gut microbiota composition in broilers, especially during intestinal inflammation. It has also been noted for its anti-inflammatory effects and its ability to modulate microbial community structures (Zou et al., 2019).

Additionally, butyric and citric acids, including their salts, have been recognized as promising antibiotic alternatives in poultry nutrition. Their roles in reducing pathogenic bacteria and maintaining gastrointestinal tract health are highlighted, contributing to better growth performance and welfare of livestock (Melaku et al., 2021).

Bioproduction of Butyric Acid

The microbial fermentation process for butyric acid production has gained attention due to its environmental friendliness compared to chemical synthesis. Advanced strategies have been developed to enhance butyric acid production, including bioprocess techniques and metabolic engineering methods, offering a sustainable alternative for its production (Luo et al., 2018).

Medical Imaging Applications

This compound derivatives, like 4-(p-iodophenyl)butyric acid, have been synthesized for use in single-photon emission computed tomography imaging. These derivatives demonstrate potential as versatile theranostic agents with improved pharmacokinetic properties, mainly due to their effective binding to albumin and good stability (Wen et al., 2019).

Mechanism of Action

Target of Action

2-Butenedioic acid, also known as Maleic acid, interacts with several targets. It has been found to interact with Aspartate aminotransferase in both Escherichia coli and Thermus thermophilus . It also interacts with Trypanothione reductase in Trypanosoma cruzi and Aromatic-amino-acid aminotransferase in Paracoccus denitrificans .

Mode of Action

It is known that the compound can cause changes in the activity of enzymes, the regulation of gene expression, and the regulation of cell signaling pathways.

Biochemical Pathways

2-Butenedioic acid is involved in several biochemical pathways. It is part of the Adenylosuccinate Lyase Deficiency, Phenylketonuria, Xanthine Dehydrogenase Deficiency (Xanthinuria), Arginine: Glycine Amidinotransferase Deficiency (AGAT Deficiency), Creatine Deficiency, Guanidinoacetate Methyltransferase Deficiency, Hyperornithinemia with Gyrate Atrophy (HOGA), Xanthinuria Type I, Mitochondrial DNA Depletion Syndrome, Myoadenylate Deaminase Deficiency, The Oncogenic Action of Fumarate, The Oncogenic Action of L-2-Hydroxyglutarate in Hydroxygluaricaciduria, Carbamoyl Phosphate Synthetase Deficiency, Argininosuccinic Aciduria, Tyrosine Metabolism, Arginine and Proline Metabolism, Purine Metabolism, Citric Acid Cycle, and Guanidinoacetate Methyltransferase Deficiency (GAMT Deficiency) pathways .

Action Environment

The action of 2-Butenedioic acid can be influenced by environmental factors. For example, the pH of the environment can affect the compound’s action, efficacy, and stability.

Properties

IUPAC Name

(E)-but-2-enedioic acid
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InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
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InChI Key

VZCYOOQTPOCHFL-OWOJBTEDSA-N
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Canonical SMILES

C(=CC(=O)O)C(=O)O
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Isomeric SMILES

C(=C/C(=O)O)\C(=O)O
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Molecular Formula

C4H4O4, Array
Record name FUMARIC ACID
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Related CAS

9003-16-1
Record name Poly(fumaric acid)
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DSSTOX Substance ID

DTXSID3021518
Record name Fumaric acid
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Molecular Weight

116.07 g/mol
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Physical Description

Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste
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Boiling Point

329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C
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Flash Point

273 °C (open cup), 230 °C (closed cup), 273 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.
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Density

1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³
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Vapor Pressure

0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C
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Impurities

< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash
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Color/Form

Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER

CAS No.

110-17-8, 6915-18-0
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Record name FUMARIC ACID
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173
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Explanation Creative Commons CC BY 4.0

Melting Point

572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C
Record name FUMARIC ACID
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URL https://cameochemicals.noaa.gov/chemical/3517
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Record name Fumaric acid
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URL https://www.drugbank.ca/drugs/DB01677
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUMARIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Fumaric acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710
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Record name Fumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butenedioic acid
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Butenedioic acid
Reactant of Route 3
Butenedioic acid
Reactant of Route 4
Butenedioic acid
Reactant of Route 5
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Butenedioic acid
Reactant of Route 6
Butenedioic acid
Customer
Q & A

ANone: Butenedioic acid, also known as fumaric acid (trans-isomer) and maleic acid (cis-isomer), has the molecular formula C4H4O4 and a molecular weight of 116.07 g/mol.

ANone: Yes, researchers frequently utilize techniques like Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound and its derivatives. For example, IR spectroscopy reveals characteristic peaks for carboxylic acid groups, while NMR helps determine the isomeric form (cis or trans) and analyze the chemical environment of individual atoms within the molecule. [, , , ]

ANone: Yes, the cis (maleic acid) and trans (fumaric acid) isomers exhibit different physical and chemical properties. Studies show that the cis isomer tends to form more porous structures in membranes compared to the trans isomer. This difference significantly affects their applications, particularly in material science and membrane technology. [, , ]

ANone: Research indicates that the isomeric form of this compound used as a dopant significantly impacts the synthesis and properties of nanoscaled polyaniline. For instance, using maleic acid (cis-isomer) as a dopant resulted in the formation of nanofibers, while fumaric acid (trans-isomer) yielded plane-like structures. This difference in morphology influenced the conductivity and crystallinity of the resulting polyaniline nanomaterials. []

ANone: Research suggests that this compound, specifically fumaric acid, plays a role in the energy metabolism of certain bacteria. For example, studies on Lactobacillus plantarum revealed that under glucose stress, the bacteria upregulated the production of metabolites associated with amino acid metabolism, indicating a shift in energy production pathways. This suggests that fumaric acid might be involved in the stress response mechanisms of this bacterium. []

ANone: Studies on Sinorhizobium meliloti revealed that the dicarboxylate transport (Dct) system, specifically the DctA protein, can transport orotate, a monocarboxylic acid. Interestingly, while maleate (cis-butenedioic acid) did not inhibit orotate transport, it effectively induced the expression of DctA. This suggests a complex interaction between this compound and the Dct system, highlighting its potential role in bacterial nutrient uptake and metabolism. []

ANone: Yes, this compound derivatives, particularly its esters, are versatile building blocks in organic synthesis. For instance, researchers have successfully used trifluoromethylated 2-butenedioic acid diesters in enantioselective [3+2] cyclization reactions to synthesize spirooxindoles. These spirooxindoles, possessing a trifluoromethyl quaternary carbon stereocenter, are important structural motifs found in various bioactive molecules. []

ANone: this compound, especially its trans-isomer (fumaric acid), is a key intermediate in various industrial processes. One notable application is its use in the production of unsaturated polyester resins (UPRs). These resins are widely used in the construction, marine, and automotive industries due to their excellent mechanical properties, corrosion resistance, and low cost. []

ANone: While this compound is generally considered less toxic than other industrial chemicals, it is crucial to consider its potential environmental impact. Research is ongoing to develop sustainable practices for its production and use, including efficient waste management and recycling strategies. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.